1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
- Liu Zhe (2001) discussed the synthesis of a closely related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, which involves a multi-step process including acyl-chlorination, condensation, decarboxylation, and esterification, resulting in a yield of 48% (Liu, 2001).
Molecular Structure Analysis
- Wang et al. (2012) studied the structure of a similar compound, noting the presence of a strong intramolecular O—H⋯O hydrogen bond and interactions between the 1,4-dihydroquinoline ring and cyclopropyl group, which are not in the same plane (Wang et al., 2012).
Chemical Reactions and Properties
- Mella et al. (2001) described the photochemical behavior of a related compound, showing low-efficiency substitution reactions and the influence of environmental conditions on reaction pathways (Mella et al., 2001).
- Shibamori et al. (1990) explored regioselective displacement reactions in similar compounds, highlighting the influence of substrate and solvent choice on nucleophilic displacement (Shibamori et al., 1990).
Physical Properties Analysis
- Yin Qiuxiang (2002) investigated the melting and dissociation properties of a similar compound, providing insights into its solubility and thermal behavior (Yin, 2002).
Chemical Properties Analysis
- Nishimura et al. (1990) focused on the antibacterial activity of 4-oxoquinoline-3-carboxylic acids, revealing structure-activity relationships relevant to the chemical properties of these compounds (Nishimura et al., 1990).
Scientific Research Applications
Synthesis and Structural Analysis
- A study detailed the synthesis of a closely related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, via a series of reactions starting from 3-methoxyl-2,4,5-trifluorobenzoic acid, achieving an overall yield of 48% (Liu Zhe, 2001).
- Another research effort isolated and identified (R)-7-(azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride as a regioisomer of besifloxacin from a reaction involving 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, highlighting the structural characterization through NMR, mass spectrometry, and elemental analysis (Zhengjun Xia, Zaixin Chen, Shuitao Yu, 2013).
Antibacterial Properties and Applications
- A study synthesized and evaluated the structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, identifying that a combination of a C-5 amino group and a C-7 3,5-dimethylpiperazinyl appendage conferred superior antibacterial properties, with sparfloxacin outperforming ciprofloxacin in both in vitro and in vivo potency (T. Miyamoto et al., 1990).
- Another investigation synthesized 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, testing their anticancer effects against the MCF-7 breast cancer cell line. Certain derivatives demonstrated significant anticancer activity, offering potential therapeutic applications (A. Gaber et al., 2021).
Miscellaneous Applications
- Research into the melting and dissociation properties of a structurally similar compound, 1-cyclopropyl-7-chloro-6-(1-piperazinyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride, aimed to improve the crystallization and purification process of ciprofloxacin, revealing its significance in industrial manufacturing and quality control (Yin Qiuxiang, 2002).
Mechanism of Action
properties
IUPAC Name |
1-cyclopropyl-6,7-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO3/c1-6-11-10(4-9(15)12(6)16)17(7-2-3-7)5-8(13(11)18)14(19)20/h4-5,7H,2-3H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSIBAIBBZICDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1F)F)N(C=C(C2=O)C(=O)O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562617 | |
Record name | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
119915-47-8 | |
Record name | 1-Cyclopropyl-6,7-difluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40562617 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.